molecular formula C13H18N2O3 B1299671 1-(2-Hydroxyphenyl)-4-ethoxycarbonyl-piperazine CAS No. 67915-00-8

1-(2-Hydroxyphenyl)-4-ethoxycarbonyl-piperazine

Cat. No.: B1299671
CAS No.: 67915-00-8
M. Wt: 250.29 g/mol
InChI Key: OGBSXIAMRFKRNN-UHFFFAOYSA-N
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Description

1-(2-Hydroxyphenyl)-4-ethoxycarbonyl-piperazine is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a hydroxyphenyl group attached to a piperazine ring, which is further substituted with an ethoxycarbonyl group. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxyphenyl)-4-ethoxycarbonyl-piperazine typically involves the reaction of 2-hydroxyphenylpiperazine with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures (20-40°C).

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for the addition of reagents and control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxyphenyl)-4-ethoxycarbonyl-piperazine can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.

    Reduction: The ethoxycarbonyl group can be reduced to an alcohol or further to a hydrocarbon.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of 1-(2-quinonyl)-4-ethoxycarbonyl-piperazine.

    Reduction: Formation of 1-(2-hydroxyphenyl)-4-hydroxyethyl-piperazine.

    Substitution: Formation of 1-(2-alkoxyphenyl)-4-ethoxycarbonyl-piperazine.

Scientific Research Applications

1-(2-Hydroxyphenyl)-4-ethoxycarbonyl-piperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex piperazine derivatives.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyphenyl)-4-ethoxycarbonyl-piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the piperazine ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target protein, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Hydroxyphenyl)-piperazine: Lacks the ethoxycarbonyl group, resulting in different chemical reactivity and biological activity.

    1-(2-Methoxyphenyl)-4-ethoxycarbonyl-piperazine: The methoxy group alters the electronic properties and steric hindrance compared to the hydroxy group.

    1-(2-Hydroxyphenyl)-4-methyl-piperazine: The methyl group provides different hydrophobic interactions compared to the ethoxycarbonyl group.

Uniqueness

1-(2-Hydroxyphenyl)-4-ethoxycarbonyl-piperazine is unique due to the presence of both the hydroxyphenyl and ethoxycarbonyl groups, which confer specific chemical and biological properties

Properties

IUPAC Name

ethyl 4-(2-hydroxyphenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-2-18-13(17)15-9-7-14(8-10-15)11-5-3-4-6-12(11)16/h3-6,16H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGBSXIAMRFKRNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90368747
Record name 1-(2-hydroxyphenyl)-4-ethoxycarbonyl-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67915-00-8
Record name Ethyl 4-(2-hydroxyphenyl)-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67915-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-hydroxyphenyl)-4-ethoxycarbonyl-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

15 ml (156 mmol) of ethyl chloroformate are added to a solution of 18 g (100 mmol) of 2-(1-piperazinyl)phenol in 250 ml of dichloromethane. After stirring at ambient temperature for one hour, the mixture is hydrolysed and then extracted with dichloromethane. The organic phase is washed with a 1N hydrochloric acid solution and dried. Following concentration, the residue obtained is recrystallised from ether to yield the expected product.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

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